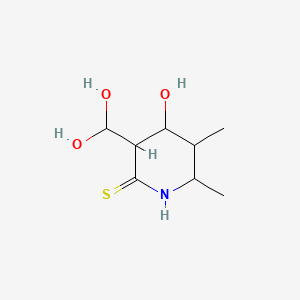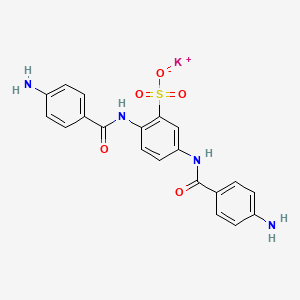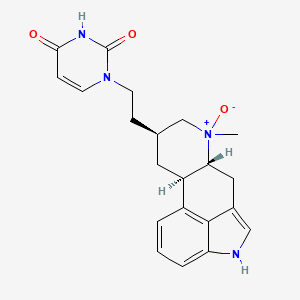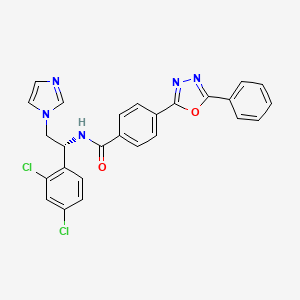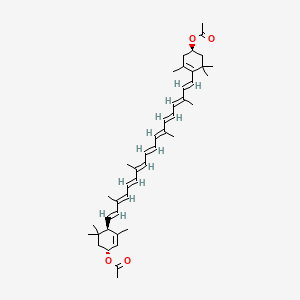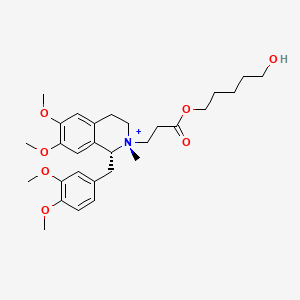
cis-Quaternary alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Quaternary alcohol is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a quaternary carbon center. This means the carbon atom is bonded to four other carbon atoms, making it a highly substituted and sterically hindered structure. The “cis” configuration indicates that the substituents on the quaternary carbon are on the same side, adding to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Quaternary alcohols typically involves multi-step organic reactions. One common method is the use of Grignard reagents, where a tertiary alkyl halide reacts with a Grignard reagent followed by hydrolysis to yield the desired alcohol. Another approach involves the use of organolithium reagents in a similar fashion. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of cis-Quaternary alcohols may involve catalytic hydrogenation of ketones or aldehydes in the presence of specific catalysts that favor the cis configuration. High-pressure reactors and controlled temperature conditions are essential to achieve the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
cis-Quaternary alcohols undergo various chemical reactions, including:
Oxidation: These alcohols can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Scientific Research Applications
cis-Quaternary alcohols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as chiral building blocks in asymmetric synthesis.
Biology: Serve as probes to study enzyme mechanisms and as substrates in enzymatic reactions.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Quaternary alcohols depends on their specific application. In biological systems, they may interact with enzymes or receptors, altering their activity or function. The steric hindrance and electronic effects of the quaternary carbon center play a crucial role in determining the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Primary Alcohols: Less sterically hindered, more reactive in substitution and oxidation reactions.
Secondary Alcohols: Moderately hindered, with reactivity between primary and tertiary alcohols.
Tertiary Alcohols: Highly hindered, similar to quaternary alcohols but with different stereochemistry.
Uniqueness
cis-Quaternary alcohols are unique due to their high steric hindrance and specific stereochemistry, which can lead to distinct reactivity patterns and applications compared to other types of alcohols.
Properties
CAS No. |
1100676-15-0 |
|---|---|
Molecular Formula |
C29H42NO7+ |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3/q+1/t24-,30-/m1/s1 |
InChI Key |
XFGQBTJDTYNZPQ-AYWVHJORSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





